molecular formula C8H14O3 B1318088 5,5-Dimethyl-4-oxohexanoic acid CAS No. 57965-24-9

5,5-Dimethyl-4-oxohexanoic acid

Cat. No.: B1318088
CAS No.: 57965-24-9
M. Wt: 158.19 g/mol
InChI Key: FSZDZPZFDKTEIM-UHFFFAOYSA-N
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Description

5,5-Dimethyl-4-oxohexanoic acid is a chemical compound with the molecular formula C8H14O3 . It has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .


Synthesis Analysis

The synthesis of this compound involves the preparation of 5,5-dimethyl-2,4-dioxohexanoic acid via Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) and diethyl oxalate in the presence of sodium methanolate .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H14O3 . The compound has an average mass of 158.195 Da and a monoisotopic mass of 158.094299 Da .

Scientific Research Applications

Chemical Synthesis and Derivatives

5,5-Dimethyl-4-oxohexanoic acid and its derivatives have been employed in various chemical synthesis processes. For instance, Ronsheim, Hilgenkamp, and Zercher (2003) explored the formation of γ-Keto esters from β-Keto esters, which involved methyl 5,5-dimethyl-4-oxohexanoate as a key component (Ronsheim, Hilgenkamp, & Zercher, 2003). Another example is the work by Hayes and Wallace (1990), who developed a simple route to methyl 5S-(benzoyloxy)-6-oxohexanoate, a crucial intermediate in leukotriene synthesis (Hayes & Wallace, 1990).

Pharmaceutical Research

In the realm of pharmaceutical research, Gonzalez et al. (1996) synthesized derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a constituent of the didemnin family of antineoplastic macrocyclic depsipeptides. This illustrates the compound's relevance in developing potential therapeutic agents (Gonzalez et al., 1996).

Organic Chemistry

In organic chemistry, Freer and Yates (1984) examined the oxidation of 2-cyclohexen-1-ones to 2-cyclohexene-1,4-diones, including 5,5-dimethyl-2-cyclohexen-1-one, demonstrating the compound's versatility in chemical transformations (Freer & Yates, 1984).

Biochemical Applications

Yamamoto, Oritani, and Yamashita(1990) utilized derivatives of this compound in the synthesis of chiral γ-ionylideneacetic acids, highlighting its application in biochemical research related to natural product synthesis (Yamamoto, Oritani, & Yamashita, 1990).

Analytical Chemistry

In analytical chemistry, Kanawati et al. (2007) conducted mass spectrometric characterization of small oxocarboxylic acids, including 5-oxohexanoic acid, a compound closely related to this compound. This study contributed to the understanding of ion fragmentation mechanisms in mass spectrometry (Kanawati et al., 2007).

Advanced Material Science

The exploration of this compound and its analogs extends to advanced material science. Marselli et al. (2003) investigated the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes, employing 5,5-dimethyl-1-pyrroline-N-oxide for the detection of these radicals (Marselli et al., 2003).

Properties

IUPAC Name

5,5-dimethyl-4-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZDZPZFDKTEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10515539
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57965-24-9
Record name 5,5-Dimethyl-4-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10515539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of the synthesized 5,5-dimethyl-4-oxohexanoic acid derivatives discussed in the research papers?

A1: The research primarily focuses on synthesizing and evaluating novel derivatives of this compound for their potential analgesic (pain-relieving) and antimicrobial properties. [, ] Both studies highlight the synthesis of various N-hetarylamides and substituted esters of 2-[2-(diphenylmethylene)hydrazinyl]-5,5-dimethyl-4-oxohex-2-enoates. While the exact mechanisms of action are not fully elucidated within these papers, the observed biological activities suggest potential applications in developing new drug candidates for pain management and combating microbial infections.

Q2: How does the structure of the this compound derivatives influence their biological activity?

A2: Although specific Structure-Activity Relationship (SAR) data is not extensively discussed in the provided papers, it's clear that modifications to the this compound scaffold impact biological activity. [, ] For instance, introducing different N-hetaryl groups in the amide derivatives or varying substituents on the aromatic rings in the ester derivatives leads to differences in their analgesic and antimicrobial potencies. This suggests that further SAR studies could be valuable in optimizing these compounds for specific therapeutic applications.

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